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Compound of Interest

Compound Name: Amantadine Hydrochloride

Cat. No.: B196017 Get Quote

These application notes provide a comprehensive protocol for conducting a bioequivalence

study of Amantadine Hydrochloride. This document is intended for researchers, scientists,

and drug development professionals to ensure compliance with regulatory standards and to

generate robust data for generic drug applications.

Introduction
Amantadine hydrochloride is a medication used for the prophylaxis and treatment of

influenza A virus infections, as well as for the management of Parkinson's disease and drug-

induced extrapyramidal reactions.[1] For a generic version of amantadine hydrochloride to be

approved, it must be shown to be bioequivalent to the reference listed drug (RLD). This

protocol outlines the necessary procedures to compare the rate and extent of absorption of a

test formulation of amantadine hydrochloride with a reference formulation.

This protocol is designed based on the principles of Good Clinical Practice (GCP) and adheres

to the recommendations set forth by regulatory agencies such as the U.S. Food and Drug

Administration (FDA).[2][3][4][5]

Study Objectives
The primary objective of this study is to compare the bioavailability of a test formulation of

amantadine hydrochloride with a reference formulation under fasting and fed conditions.
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The secondary objectives include:

To assess the safety and tolerability of a single dose of the test and reference formulations.

To determine the pharmacokinetic parameters of both formulations.

Study Design
This study will be a single-center, randomized, single-dose, open-label, two-period, two-

sequence crossover study. It will consist of two separate parts: a fasting study and a fed study.

[2][3][4] Healthy male and non-pregnant, non-lactating female subjects will be enrolled.[2][3][4]

[5]

Each subject will receive a single oral dose of the test product and the reference product in a

randomized sequence, separated by a washout period of at least 14 days, which is more than

5 times the half-life of amantadine.
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Subject Screening and Informed Consent
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Serial Blood Sampling
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Pharmacokinetic and Statistical Analysis
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Caption: Workflow of the two-period crossover bioequivalence study.
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Subject Selection
A sufficient number of healthy adult volunteers will be screened to ensure that a predetermined

number of subjects (typically 24-36) are enrolled in the study. The sample size should be

calculated based on the intra-subject variability of amantadine's pharmacokinetic parameters

and the desired statistical power (typically >80%).[6][7]

Inclusion Criteria:

Healthy males and non-pregnant, non-lactating females aged 18-55 years.

Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

Willing and able to provide written informed consent.

Medically healthy as determined by a complete medical history, physical examination, and

clinical laboratory tests.

Exclusion Criteria:

History of hypersensitivity to amantadine or other adamantanes.

History or presence of significant cardiovascular, renal, hepatic, or central nervous system

disease.

Use of any prescription or over-the-counter medications within 14 days prior to dosing.

Participation in another clinical trial within 30 days prior to the start of the study.

Positive test for drugs of abuse or alcohol.

Investigational Products
Test Product: Amantadine Hydrochloride (Strength to be specified, e.g., 100 mg).

Reference Product: Reference Listed Drug (RLD) of Amantadine Hydrochloride (Strength

to be specified, e.g., 100 mg).
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Experimental Protocols
Fasting Study: Subjects will fast overnight for at least 10 hours before receiving a single oral

dose of either the test or reference amantadine hydrochloride with 240 mL of water. The fast

will continue for 4 hours post-dose.

Fed Study: Following an overnight fast of at least 10 hours, subjects will be served a

standardized high-fat, high-calorie breakfast 30 minutes prior to dosing. They will then receive

a single oral dose of either the test or reference product with 240 mL of water.

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into pre-labeled

tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0

(pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours post-dose. Plasma will

be separated by centrifugation and stored frozen at -20°C or below until analysis.

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method will be used for the quantification of amantadine in human plasma.[8]
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Thaw Plasma Samples, Standards, and QCs
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Caption: Workflow for the bioanalytical analysis of plasma samples.

Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters will be calculated from the plasma concentration-time data for

amantadine using non-compartmental methods. The key parameters are:
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Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC0-t: Area under the plasma concentration-time curve from time zero to the last

quantifiable concentration.

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

The analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t,

and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means

(Test/Reference) for these parameters must fall within the acceptance range of 80.00% to

125.00% for the products to be considered bioequivalent.

Data Presentation
The results of the pharmacokinetic analysis will be summarized in the following tables:

Table 1: Demographic Characteristics of Study Subjects

Characteristic Mean (SD) or N (%)

Age (years)

Sex (Male/Female)

Height (cm)

Weight (kg)

| BMI ( kg/m ²) | |

Table 2: Pharmacokinetic Parameters of Amantadine (Fasting Study)
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Parameter
Test Formulation (Mean ±
SD)

Reference Formulation
(Mean ± SD)

Cmax (ng/mL)

Tmax (hr)

AUC0-t (ng*hr/mL)

AUC0-∞ (ng*hr/mL)

| t½ (hr) | | |

Table 3: Pharmacokinetic Parameters of Amantadine (Fed Study)

Parameter
Test Formulation (Mean ±
SD)

Reference Formulation
(Mean ± SD)

Cmax (ng/mL)

Tmax (hr)

AUC0-t (ng*hr/mL)

AUC0-∞ (ng*hr/mL)

| t½ (hr) | | |

Table 4: Statistical Summary of Bioequivalence Analysis (Log-Transformed Data)

Parameter
Geometric Mean Ratio
(Test/Ref) %

90% Confidence Interval

Cmax

AUC0-t

| AUC0-∞ | | |
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Safety and Adverse Event Monitoring
All subjects will be monitored for adverse events (AEs) throughout the study. AEs will be

recorded, and their severity and relationship to the study drug will be assessed by the

investigator. Vital signs will be monitored at scheduled intervals. All serious adverse events

(SAEs) will be reported to the regulatory authorities and the institutional review board (IRB)

according to established timelines.

Ethical Considerations
This study will be conducted in accordance with the ethical principles of the Declaration of

Helsinki. The study protocol and informed consent form will be reviewed and approved by an

independent IRB before the study begins. All subjects will provide written informed consent

before any study-related procedures are performed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b196017?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

